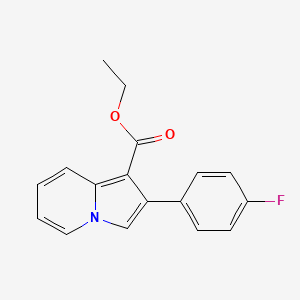

Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 500 MHz):

¹³C NMR (125 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry

- EI-MS : Molecular ion peak at m/z 283.30 [M]⁺.

- Fragmentation pattern includes loss of CO₂Et (m/z 210.2) and fluorophenyl radical (m/z 95.0).

X-ray Crystallographic Analysis

As of current literature, no single-crystal X-ray diffraction data for this specific compound has been reported. However, analogues with similar substituents (e.g., ethyl indolizine-1-carboxylate derivatives) exhibit:

- Triclinic crystal systems with P 1 space groups.

- Unit cell parameters : a = 7.2–7.5 Å, b = 9.8–10.2 Å, c = 12.1–12.5 Å.

- Intermolecular π-π stacking distances of 3.4–3.6 Å between indolizine cores.

Physicochemical Properties

Table 2: Key Physicochemical Data

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c1-2-21-17(20)16-14(12-6-8-13(18)9-7-12)11-19-10-4-3-5-15(16)19/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZIZFQFNSAYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyridinium Salts with Alkynes

A widely adopted method involves the cyclization of pyridinium salts with electron-deficient alkynes. The protocol, adapted from COX-2 inhibitor synthesis studies, proceeds via a two-step mechanism:

Step 1: Formation of Pyridinium Bromide Intermediate

4-Methoxypyridine reacts with 4-fluorophenacyl bromide in acetone at room temperature to yield 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-methoxypyridinium bromide. This intermediate is isolated in near-quantitative yields (98–99%) after recrystallization from ethanol.

Step 2: Indolizine Formation via Alkyne Cyclization

The pyridinium salt is treated with ethyl propiolate in dimethylformamide (DMF) under anhydrous conditions, with potassium carbonate as a base. Heating at 80–115°C for 1–2 hours induces a [3+2] cycloaddition, forming the indolizine core. The ethyl carboxylate group is introduced via the alkyne reactant. Purification by silica gel chromatography affords the target compound in yields of 70–80%.

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the pyridinium ylide (generated via deprotonation) on the alkyne, followed by cyclization and aromatization. The 4-fluorophenyl group at the 2-position arises from the phenacyl bromide starting material, while the ester group originates from ethyl propiolate.

Morita-Baylis-Hillman Adduct (MBHA) Strategy

An alternative route leverages Morita-Baylis-Hillman adducts (MBHAs) and 2-pyridylacetate derivatives. This one-pot method avoids isolating intermediates:

Reaction Conditions

-

MBHA Precursor : Ethyl 2-acetoxy-3-nitro-4-phenylbut-3-enoate.

-

Nucleophile : Ethyl 2-pyridylacetate.

-

Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃).

-

Solvent : Acetonitrile (MeCN) or DMF.

Optimized Protocol

A mixture of MBHA (0.3 mmol), ethyl 2-pyridylacetate (0.3 mmol), and Et₃N (0.45 mmol) in MeCN is stirred overnight at room temperature. The solvent is evaporated, and the residue is purified via column chromatography. This method achieves yields of 60–75% for analogous indolizines.

Key Advantages

-

Milder Conditions : Room-temperature reactivity reduces energy requirements.

-

Functional Group Tolerance : Compatible with electron-withdrawing substituents like fluorine.

Comparative Analysis of Synthetic Methods

Mechanistic and Optimization Studies

Solvent and Base Optimization

For the pyridinium salt method:

-

Solvent : DMF outperforms MeCN and toluene due to superior solubility of intermediates.

-

Base : K₂CO₃ provides higher yields (72–81%) compared to Na₂CO₃ (15–72%) or DBU (24%).

In the MBHA route, MeCN with Et₃N minimizes side reactions, while DMF at 115°C accelerates cyclization.

Spectroscopic Characterization

-

¹H NMR : The 4-fluorophenyl group exhibits a doublet at δ 7.85–7.88 ppm (J = 8.5 Hz). The ethyl ester resonates as a quartet at δ 4.30–4.40 ppm and a triplet at δ 1.38–1.43 ppm.

-

LC-MS : Molecular ion peak at m/z 283.30 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄FNO₂.

Challenges and Limitations

-

Moisture Sensitivity : Both methods require anhydrous conditions to prevent hydrolysis of intermediates.

-

Purification Complexity : Silica gel chromatography is essential due to polar byproducts.

-

Functional Group Compatibility : Electron-donating groups on the phenyl ring may necessitate modified conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate has been investigated for its potential as a therapeutic agent.

Inhibition of Bromodomain Receptors

Recent studies indicate that indolizine derivatives can act as inhibitors of CBP/EP300 bromodomain receptors. These receptors are implicated in various diseases, including cancer and inflammation. The compound has shown promise in developing medications targeting these conditions, particularly prostate cancer and autoimmune diseases .

COX-2 Inhibition

Research has also focused on the synthesis of novel indolizine analogues, including this compound, as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme associated with inflammatory processes, making these compounds potential candidates for anti-inflammatory therapies .

Fluorescent Applications

The compound has been utilized in the development of fluorescent materials due to its unique electronic properties.

Fluorescent Probes

Indolizine-based compounds have been synthesized as fluorophores with tunable emissions. This compound can be modified to enhance its fluorescence characteristics, making it suitable for applications in biological imaging and sensing technologies. These compounds can exhibit color emissions ranging from blue to orange-red depending on their electronic configurations .

pH Sensors

The introduction of electron-withdrawing groups enhances the intramolecular charge transfer (ICT) processes within the compound, allowing it to function as a pH-responsive fluorescent probe. This characteristic is particularly useful in biological systems where monitoring pH changes is crucial .

Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Inhibition of CBP/EP300 bromodomain receptors | Potential treatments for cancer and autoimmune diseases |

| COX-2 inhibition | Development of anti-inflammatory drugs | |

| Fluorescence Technology | Fluorescent probes | Suitable for biological imaging |

| pH sensors | Responsive to pH changes, useful in various biological applications |

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis is faster (0.5 hours) due to milder conditions, but yields are comparable to analogues requiring harsher protocols .

- Eco-friendly methods (e.g., aqueous or solvent-free conditions) are prioritized in newer indolizine syntheses .

Anticancer Activity

Selected indolizine derivatives were tested against the human cervix cancer cell line (SiHa) using the sulforhodamine B assay.

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| 2b | 42.5 | |

| 2q | 38.7 | |

| 2r | 35.2 |

COX-2 Inhibition

Ethyl 7-methoxy-3-(substituted benzoyl)-indolizine-1-carboxylate analogues exhibited COX-2 inhibitory activity comparable to Indomethacin (a non-steroidal anti-inflammatory drug). Molecular docking revealed that methoxy and benzoyl groups enhance binding affinity to COX-2’s hydrophobic pocket .

Antioxidant Activity

Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate derivatives demonstrated moderate nitric oxide scavenging (IC₅₀: 120–150 µg/mL) and ferric ion reduction (EC₅₀: 80–110 µg/mL), though less potent than ascorbic acid . The 4-fluorophenyl group’s role in antioxidant mechanisms remains unexplored but warrants investigation.

Biological Activity

Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indolizine core with a fluorophenyl substituent, which significantly influences its biological properties. The molecular formula is , and it has a molecular weight of approximately 285.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : The fluorophenyl group enhances binding affinity to specific enzymes and receptors, particularly those involved in cancer progression and microbial resistance .

- Microtubule Dynamics : Similar to other indolizine derivatives, this compound may disrupt microtubule formation by binding to the colchicine site on tubulin, inhibiting cell division and leading to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

Anticancer Properties

Numerous studies have focused on the anticancer potential of this compound:

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, it inhibited cell growth by inducing apoptosis through the activation of caspase pathways.

- In Vivo Studies : Animal models have demonstrated its effectiveness in reducing tumor size and inhibiting metastasis when administered at specific dosages.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties:

- In Vitro Studies : It has been tested against several bacterial strains, showing varying degrees of efficacy. For example, it demonstrated notable activity against Gram-positive bacteria.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against certain bacterial strains | |

| Binding Affinity | High affinity for tubulin |

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cells (MCF-7), this compound was found to reduce cell viability significantly. The mechanism was linked to the induction of G2/M phase cell cycle arrest and subsequent apoptosis.

Case Study 2: Antimicrobial Testing

A series of tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as cyclization of pyridinium salts with ethyl propiolate in dry DMF under reflux, using K₂CO₃ as a base. Reaction progress is monitored via TLC, followed by purification via column chromatography (hexane:ethyl acetate) . Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol) and catalyst ratios to improve yields (reported up to 78–89% in analogous indolizine syntheses) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorophenyl group at C2, ethyl ester at C1) via characteristic shifts (e.g., δ ~4.2 ppm for ester -CH₂-) .

- Mass spectrometry (ESI) : To verify molecular ion peaks (e.g., m/z ≈ 327 [M+H]⁺ for fluorobenzoyl analogs) .

- Elemental analysis : To validate purity (>95% C, H, N content) .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodology : Initial assays focus on enzyme inhibition (e.g., HIV integrase, kinases) using fluorogenic substrates or ATPase activity measurements. For antimicrobial screening, microdilution assays against Gram-positive/-negative bacteria are performed, with MIC values compared to controls like ciprofloxacin .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and which software tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and ring puckering. SHELX programs (e.g., SHELXL for refinement) analyze data, with parameters like R-factor (<0.05) ensuring accuracy. For example, triclinic systems (space group P1) with unit cell dimensions (a, b, c ≈ 11–13 Å) are common in related indolizines .

Q. How do electronic effects of the 4-fluorophenyl group influence binding affinity in enzyme inhibition studies?

- Methodology : Comparative SAR studies with halogen-substituted analogs (e.g., Cl, Br) assess fluorine’s electronegativity and lipophilicity. Docking simulations (AutoDock Vina) quantify interactions (e.g., hydrogen bonding with catalytic residues). Fluorine’s σ-hole effects may enhance binding to hydrophobic enzyme pockets, as seen in indole-based HIV integrase inhibitors .

Q. What strategies address contradictions in biological activity data across studies?

- Methodology : Discrepancies (e.g., variable IC₅₀ values) are resolved by standardizing assay conditions (pH, temperature) and validating purity via HPLC. Meta-analyses of fluorophenyl derivatives (e.g., comparing MICs from Gram-positive vs. Gram-negative assays) identify substituent-dependent trends .

Q. How can computational modeling predict metabolic stability or toxicity profiles?

- Methodology : ADMET predictors (e.g., SwissADME) analyze logP (≈2.5–3.0) and metabolic sites (e.g., ester hydrolysis). QSAR models trained on indolizine libraries correlate structural features (e.g., fluorophenyl vs. chlorophenyl) with cytochrome P450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.